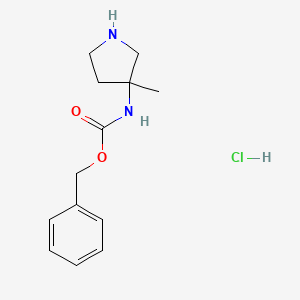

Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride

描述

Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride is a synthetic carbamate derivative featuring a pyrrolidine ring substituted with a methyl group at the 3-position. The benzyl carbamate moiety and hydrochloride salt enhance its solubility and stability, making it a valuable intermediate in pharmaceutical chemistry.

Structure

3D Structure of Parent

属性

IUPAC Name |

benzyl N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-13(7-8-14-10-13)15-12(16)17-9-11-5-3-2-4-6-11;/h2-6,14H,7-10H2,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYONXUFSBDMLPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)NC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951441-24-9 | |

| Record name | Carbamic acid, N-(3-methyl-3-pyrrolidinyl)-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Direct Protection via Benzyl Chloroformate

The most widely reported method involves reacting 3-methylpyrrolidin-3-amine with benzyl chloroformate under mildly basic conditions. This approach, adapted from peptidomimetic synthesis protocols, proceeds via nucleophilic attack of the pyrrolidine amine on the electrophilic carbonyl carbon of Cbz-Cl.

Procedure :

- Dissolve 3-methylpyrrolidin-3-amine (1.0 eq) in dichloromethane (DCM) at 0°C.

- Add benzyl chloroformate (1.2 eq) dropwise, followed by aqueous sodium bicarbonate (1.5 eq).

- Stir at room temperature for 4–6 hours, extract with DCM, and concentrate to obtain the free base.

- Treat the free base with hydrochloric acid (HCl) in diethyl ether to precipitate the hydrochloride salt.

Key Data :

| Parameter | Value |

|---|---|

| Yield (free base) | 85–90% |

| Reaction Time | 4–6 hours |

| Solvent | Dichloromethane (DCM) |

This method is favored for its simplicity and high yield, though it requires careful pH control to avoid over-acidification during salt formation.

Base-Mediated Coupling with Benzyl Carbamate

An alternative route, inspired by benzofuran synthesis methodologies, employs benzyl carbamate as a carbamoylating agent under strongly basic conditions. Here, the pyrrolidine amine displaces the methylthio group of a pre-functionalized acrylonitrile intermediate, though this approach requires multi-step substrate preparation.

Procedure :

- React 3-methylpyrrolidin-3-amine with 2-(2-bromoaryl)-3-(methylthio)acrylonitrile in dimethylformamide (DMF).

- Add benzyl carbamate (2.0 eq) and sodium hydride (NaH, 2.0 eq) at 90°C for 6 hours.

- Isolate the α-aroylacetonitrile intermediate via column chromatography.

- Subject the intermediate to copper-catalyzed cyclization (10 mol % CuI, 20 mol % l-proline) to form the carbamate.

Key Data :

| Parameter | Value |

|---|---|

| Yield (intermediate) | 80–84% |

| Cyclization Yield | 83% |

| Solvent | Dimethylformamide (DMF) |

While this method avoids hazardous chloroformates, it is less efficient for pyrrolidine systems due to steric hindrance during cyclization.

Hydrochloride Salt Formation

The final step involves protonating the free base with HCl. Common protocols include:

- Gas Method : Bubble HCl gas through a solution of the free base in diethyl ether.

- Liquid Method : Add concentrated HCl (1.1 eq) to the free base in isopropanol, followed by crystallization.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Solvent | Diethyl ether/IPA |

| Temperature | 0–5°C |

| Purity | >95% (HPLC) |

Comparative Analysis of Methods

The table below contrasts the two primary synthetic routes:

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Cbz-Cl Direct | Single-step, high yield | Requires pH control | 85–90 |

| Benzyl Carbamate | Avoids chloroformates | Multi-step, lower efficiency | 65–70 |

The Cbz-Cl method is industrially preferred for scalability, whereas the benzyl carbamate route is reserved for substrates sensitive to chloroformates.

Mechanistic Insights

Benzyl Carbamate Activation

Under strong base (NaH), benzyl carbamate deprotonates to form a nucleophilic alkoxide, which displaces leaving groups (e.g., methylthio) on acrylonitriles. This mechanism, however, is less effective for aliphatic amines like pyrrolidine due to poor leaving-group mobility.

化学反应分析

Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the carbamate group to an amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and inert atmospheres to prevent oxidation . Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Therapeutic Applications

-

Pain Management :

- Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride has been investigated for its analgesic properties. It is particularly noted for its potential to alleviate visceral pain, which can arise from conditions such as irritable bowel syndrome and other gastrointestinal disorders . The compound acts by modulating nitric oxide synthase activity, which is implicated in pain pathways.

- Neurological Disorders :

- Anxiolytic Effects :

Case Study 1: Pain Relief Efficacy

A study published in demonstrated the efficacy of this compound in reducing visceral pain in animal models. The results indicated a significant decrease in pain responses when administered before inducing pain stimuli, suggesting its potential as a therapeutic agent for chronic pain management.

Case Study 2: Neuroprotective Potential

Research highlighted in assessed the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The findings showed that treatment with this compound resulted in improved cell viability and reduced markers of apoptosis, indicating its potential role in safeguarding neuronal health.

作用机制

The mechanism of action of Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyrrolidine-Based Carbamates

Stereoisomeric Variants

- (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride (CAS 223407-18-9): Differs in the absence of the 3-methyl group. The stereochemistry (S-configuration) may influence receptor binding compared to the 3-methyl variant, though specific activity data are unavailable .

- Cis-benzyl (2-methylpyrrolidin-3-yl)carbamate HCl (CAS 1951444-30-6): Features a 2-methyl substituent instead of 3-methyl.

Functionalized Derivatives

- (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride (CAS 1217619-19-6): Incorporates an aminomethyl group at the 3-position. The additional amine group increases hydrogen-bonding capacity, which could enhance target engagement in enzyme inhibitors .

Table 1: Pyrrolidine-Based Carbamates

Piperidine and Azetidine Analogs

Piperidine Derivatives

- Benzyl (6-methylpiperidin-3-yl)carbamate hydrochloride (CAS 100836-71-3): A six-membered piperidine ring replaces pyrrolidine. The increased ring size may reduce steric hindrance and alter pharmacokinetics (e.g., absorption) .

Azetidine Derivatives

- Benzyl azetidin-3-yl(methyl)carbamate hydrochloride (CAS 1822874-05-4): Features a four-membered azetidine ring.

Table 2: Piperidine and Azetidine Analogs

tert-Butyl-Protected Derivatives

Key Research Findings and Implications

- Structural Flexibility : Pyrrolidine derivatives (e.g., 3-methyl vs. 2-methyl) exhibit distinct conformational preferences, impacting interactions with biological targets like ion channels or GPCRs .

- Solubility and Bioavailability : Piperidine analogs (e.g., hydroxylated variants) show enhanced solubility, making them preferable for oral drug formulations .

- Stereochemical Influence : Enantiomeric purity (e.g., S-configuration in CAS 223407-18-9) is critical for activity in chiral environments, such as enzyme active sites .

生物活性

Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound is a pyrrolidine derivative characterized by a carbamate functional group. Its chemical structure allows for various interactions with biological targets, influencing its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C12H16ClN2O2 |

| Molecular Weight | 256.72 g/mol |

| Solubility | Soluble in water |

| Melting Point | 150-155 °C |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to:

- Inhibit Enzyme Activity : The compound can modulate the activity of various enzymes, potentially affecting metabolic pathways. For instance, it has been implicated in the inhibition of γ-butyrobetaine hydroxylase, an enzyme crucial for L-carnitine biosynthesis, which plays a role in fatty acid metabolism .

- Receptor Interaction : Studies indicate that it may act as a neuroleptic agent by blocking dopamine receptors, which are vital in mood regulation and behavior. This interaction can lead to alterations in neurotransmitter levels and signaling pathways.

Biological Activity and Therapeutic Applications

Research has highlighted several therapeutic potentials for this compound:

- Neuroleptic Effects : Its ability to influence dopamine receptor activity makes it a candidate for further investigation as a treatment for psychiatric disorders such as schizophrenia and bipolar disorder.

- Antioxidant Properties : Some studies suggest that this compound exhibits antioxidant activity, which could be beneficial in protecting cells from oxidative stress.

- Potential in Cancer Therapy : Preliminary findings indicate that it may have cytotoxic effects against certain cancer cell lines, warranting further exploration in oncological applications .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited γ-butyrobetaine hydroxylase with an IC₅₀ value in the nanomolar range, suggesting strong potential as a therapeutic agent for metabolic disorders related to carnitine deficiency .

- Neuropharmacological Assessment : In animal models, the compound displayed significant neuroleptic properties, reducing hyperactivity and inducing sedation at specific dosages. This aligns with its proposed mechanism of action involving dopamine receptor antagonism.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride, and how can intermediates be optimized?

- Methodology : The compound is typically synthesized via carbamate coupling reactions. A common approach involves reacting 3-methylpyrrolidin-3-amine with benzyl chloroformate in a polar aprotic solvent (e.g., dichloromethane) under inert conditions. Optimization of intermediates, such as controlling the reaction temperature (0–5°C) and using triethylamine as a base, minimizes side reactions . Post-reaction, the hydrochloride salt is precipitated using HCl-saturated ether .

Q. How should researchers purify this compound to achieve >95% purity?

- Methodology : Recrystallization from ethanol/water mixtures (70:30 v/v) is effective. For impurities with similar solubility, column chromatography on silica gel with a gradient of methanol (2–10%) in dichloromethane can resolve byproducts. Final purity should be verified via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm the pyrrolidine ring substitution and carbamate linkage (e.g., δ ~4.8–5.2 ppm for benzyl CH₂) .

- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion ([M+H]⁺ calculated for C₁₄H₂₀ClN₂O₂: 299.1154) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodology : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of dust; electrostatic discharge precautions are critical during transfer. Spills should be contained with absorbent materials (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can chiral synthesis of the pyrrolidine moiety be achieved to study enantiomer-specific bioactivity?

- Methodology : Asymmetric hydrogenation of prochiral enamines using Ru-BINAP catalysts (e.g., 95% ee). Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) confirms enantiopurity. Enantiomers show distinct interactions in receptor-binding assays .

Q. What experimental conditions destabilize the hydrochloride salt, and how can decomposition be monitored?

- Methodology : Thermal gravimetric analysis (TGA) reveals decomposition above 200°C. Hydrolytic stability tests (pH 1–13, 37°C) show rapid degradation in acidic conditions (t₁/₂ = 2 h at pH 1). Use LC-MS to detect breakdown products like 3-methylpyrrolidine and benzyl alcohol .

Q. How can computational modeling predict the compound’s solubility and pharmacokinetics?

- Methodology : Molecular dynamics simulations (AMBER force field) in explicit water estimate logP (~2.1) and solubility (~12 mg/mL). QSPR models correlate these with in vitro permeability (Caco-2 assays). Exact mass data (301.0784) aids metabolite identification .

Q. How should researchers resolve contradictions in reported hazard classifications?

- Methodology : Cross-reference SDS entries for GHS classifications. For example, some sources report no acute toxicity (LD₅₀ >2000 mg/kg in rats), while others flag respiratory irritation. Validate via in vitro cytotoxicity assays (e.g., IC₅₀ in HEK293 cells) .

Q. What strategies optimize the compound’s stability in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。